N-(2-iodophenyl)-4-nitrobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
5348-80-1 |
|---|---|
Molecular Formula |
C13H9IN2O3 |
Molecular Weight |
368.13 g/mol |
IUPAC Name |
N-(2-iodophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H9IN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
IVHHEOLODBVPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Iodophenyl 4 Nitrobenzamide
Retrosynthetic Strategies for Amide Bond Formation
Retrosynthetic analysis of N-(2-iodophenyl)-4-nitrobenzamide primarily involves the disconnection of the central amide C-N bond. This leads to two principal synthons: a nucleophilic amine component (2-iodoaniline or its equivalent) and an electrophilic carboxylic acid component (4-nitrobenzoic acid or its activated derivatives). The various forward synthetic strategies are then designed to form this critical bond efficiently and selectively.

Classical Amide Coupling Approaches: Optimization and Mechanistic Insights
The most traditional and direct method for forming the amide bond is the acylation of an amine with a carboxylic acid derivative. The Schotten-Baumann reaction, first described in the 1880s, is a prominent example of this approach. wikipedia.org
Reaction Scheme:
This method involves the reaction of 2-iodoaniline (B362364) with an activated form of 4-nitrobenzoic acid, typically 4-nitrobenzoyl chloride. The reaction is usually performed in a two-phase solvent system (e.g., dichloromethane (B109758) and water) in the presence of an aqueous base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov

Optimization and Mechanistic Insights:
The key to a successful Schotten-Baumann reaction is the activation of the carboxylic acid. Using thionyl chloride (SOCl₂) or oxalyl chloride to convert 4-nitrobenzoic acid into the more reactive 4-nitrobenzoyl chloride is a standard procedure. nih.gov The reaction mechanism involves the nucleophilic attack of the primary amine (2-iodoaniline) on the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion to form the stable amide product.
Optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters include:
Solvent: A biphasic system with an organic solvent like dichloromethane or diethyl ether helps to keep the reactants and product in the organic phase while the acid byproduct is neutralized in the aqueous phase. wikipedia.org
Base: An excess of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is required to scavenge the generated HCl, driving the reaction to completion. nih.gov
Temperature: The reaction is typically carried out at low temperatures (0-25 °C) to control its exothermicity and minimize side reactions.
While robust and widely used, this classical approach generates stoichiometric amounts of waste (salts from neutralization), which is a significant drawback from a green chemistry perspective.
Modern Catalyst Systems for Amide Synthesis
To overcome the limitations of classical methods, significant research has focused on developing catalytic systems for amide bond formation. These modern approaches offer greater efficiency, milder reaction conditions, and improved functional group tolerance.
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. The two most prominent methods applicable to the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org In the context of the target molecule, it could be envisioned as the coupling of 2-iodoaniline with 4-nitrobenzamide (B147303) or, more unconventionally, the coupling of an amine with an aryl halide. A more relevant application is the transamidation reaction where a stable amide is coupled with an aryl halide. For instance, 4-nitrobenzamide can be coupled with 1,2-diiodobenzene (B1346971) or 2-iodo-bromobenzene. Recent studies have shown that Pd-NHC (N-heterocyclic carbene) precatalysts are effective for the transamidation of even challenging substrates like 4-nitrobenzamide. rsc.org
Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction, typically requiring higher temperatures than its palladium-catalyzed counterpart. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide. wikipedia.org This could be applied by reacting 2-iodoaniline with a 4-nitrobenzoyl-containing species or by coupling 4-nitrobenzamide with 2-iodoaniline. Modern Ullmann-type reactions utilize soluble copper catalysts with specific ligands (e.g., phenanthroline, diamines), which allow for lower reaction temperatures and broader substrate scope compared to the classical conditions that used stoichiometric copper powder. wikipedia.orgorganic-chemistry.org
Other Transition Metals: While palladium and copper are the most common, other transition metals like nickel and iron have emerged as cheaper and more earth-abundant alternatives. Nickel-catalyzed Buchwald-Hartwig type aminations have been developed for the selective coupling of aryl iodides. nih.gov Iron-catalyzed reactions of 2-iodoaniline have also been reported, showcasing the potential for more sustainable catalytic systems. rsc.org
The general mechanism for these cross-coupling reactions involves three key steps:
Oxidative Addition: The metal catalyst (in a low oxidation state, e.g., Pd(0) or Cu(I)) inserts into the aryl-halide bond (e.g., the C-I bond of 2-iodoaniline).
Amine/Amide Coordination and Deprotonation: The amine or amide coordinates to the metal center, followed by deprotonation with a base.
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active metal catalyst. wikipedia.org
Table 1: Comparison of Transition Metal-Catalyzed Methods
| Method | Catalyst System (Typical) | Reactants for Target Molecule | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., BINAP, XPhos) or NHC ligands. wikipedia.orgorganic-chemistry.org | 2-iodoaniline + 4-nitrobenzamide (Transamidation) rsc.org | High functional group tolerance, mild conditions, broad scope. wikipedia.org | Cost and toxicity of palladium, ligand sensitivity. |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with ligands (e.g., phenanthroline, diamines). wikipedia.orgorganic-chemistry.org | 2-iodoaniline + 4-nitrobenzoic acid derivative | Lower cost catalyst (copper). wikipedia.org | Often requires higher temperatures, harsher conditions than Pd-catalysis. wikipedia.org |
| Nickel-Catalyzed Amination | Nickel catalyst (e.g., Ni(acac)₂) with ligands or activators. nih.gov | 2-iodoaniline + 4-nitrobenzamide | Earth-abundant and inexpensive catalyst. nih.gov | Can be sensitive; ligand development is crucial. |
Organocatalysis: This field uses small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metals. While direct organocatalytic amidation of 2-iodoaniline with 4-nitrobenzoic acid is not widely reported, related transformations exist. For example, transition-metal-free methods for synthesizing arylcarboxyamides have been developed using aryl diazonium salts (derived from anilines) and isocyanides, initiated by a base. organic-chemistry.org Such radical-based pathways represent a novel, metal-free approach to amide bond formation.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and environmentally benign reaction conditions, typically in aqueous media at mild temperatures. nih.govresearchgate.net Enzymes like lipases, esterases, and specific amide bond synthetases could potentially be employed for the synthesis of this compound. The general approach involves the enzymatic coupling of an amine with a carboxylic acid or its ester derivative. For example, a lipase (B570770) from Sphingomonas sp. has been shown to form amides from sterically demanding heteroaromatic esters and various amines in an aqueous buffer, achieving high yields. nih.gov Carboxylic acid reductases (CARs) can also be engineered to catalyze amide formation directly from a carboxylic acid and an amine. researchgate.net While a specific enzyme for the target molecule has not been identified, the broad substrate scope of many of these biocatalysts suggests this is a promising avenue for future green synthesis development. rug.nl
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free Mechanochemical Synthesis Considerations
Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a powerful green chemistry tool that often eliminates the need for bulk solvents. mdpi.com
Conceptual Scheme:
A solvent-free synthesis of this compound can be envisioned by adapting the classical Schotten-Baumann reaction to mechanochemical conditions. This would involve milling solid 2-iodoaniline with solid 4-nitrobenzoyl chloride, possibly with a solid base or a liquid-assisted grinding (LAG) additive.

Research Findings and Considerations:
Studies on the mechanosynthesis of a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, have demonstrated the viability of this approach. In that case, reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill for just 5 minutes at room temperature resulted in an 89% yield of the amide product. mdpi.comresearchgate.net
Key considerations for developing a mechanochemical synthesis for this compound include:
Table 2: Parameters for Mechanochemical Synthesis
| Parameter | Description | Relevance to Target Synthesis |
| Milling Frequency | The speed at which the milling jar vibrates or rotates. | Higher frequencies increase energy input, potentially accelerating the reaction but also risking decomposition. A typical frequency is around 30-50 Hz. mdpi.com |
| Milling Time | The duration of the mechanical treatment. | Short reaction times (e.g., 5-60 minutes) are a major advantage of mechanochemistry. mdpi.com |
| Reactant Stoichiometry | The molar ratio of the reactants. | A 1:1 molar ratio of 2-iodoaniline and 4-nitrobenzoyl chloride would be the starting point. |
| Milling Media | The number and size of the milling balls. | The size and material (e.g., stainless steel, zirconia) of the balls affect the energy transfer and efficiency of the reaction. mdpi.com |
| Additives | Use of a solid base or liquid-assisted grinding (LAG). | While some reactions proceed neat, adding a solid base (e.g., K₂CO₃) could be necessary to scavenge HCl. A small amount of a liquid additive (e.g., acetonitrile) can sometimes accelerate the reaction (LAG). |
This solvent-free method offers significant advantages, including reduced waste, enhanced safety, lower energy consumption, and often faster reaction rates, making it an attractive green alternative to traditional solution-phase synthesis.
Sustainable Oxidants and Reagents
In the pursuit of greener chemical manufacturing, the synthesis of this compound is increasingly being viewed through the lens of sustainability. This involves the adoption of reagents and reaction conditions that minimize environmental impact, reduce waste, and enhance safety. Traditional synthetic routes often rely on harsh chemicals and produce significant waste, prompting a shift towards more eco-friendly alternatives. nih.gov
One of the key areas of innovation is the use of sustainable oxidants. Hydrogen peroxide (H₂O₂) stands out as a prime example of a green oxidant, as its primary byproduct is water. The urea-hydrogen peroxide complex (UHP), a stable, solid source of H₂O₂, offers a safer and more convenient alternative to highly concentrated and potentially explosive aqueous solutions of H₂O₂. orgsyn.org In the context of amide synthesis, H₂O₂ can act as a signaling molecule that triggers redox-state-dependent gene transcription in certain biological systems, highlighting its role in complex chemical pathways. nih.gov The enzymatic synthesis of H₂O₂ from substrates like glucose and oxygen further enhances its green credentials, providing an on-demand and sustainable source for oxidation reactions. researchgate.net
Another significant advancement is the development of direct reductive amidation methods that utilize nitroarenes as starting materials. nih.govresearchgate.net These one-pot procedures combine the reduction of the nitro group and subsequent N-acylation, bypassing the need to isolate the intermediate amine. A notable example involves the use of N-acyl saccharins as acyl donors in aqueous media. nih.govresearchgate.net This approach is atom-efficient, avoids the need for chromatographic purification, and is compatible with a wide range of functional groups. nih.gov The ability to recycle the solvent and the saccharin (B28170) byproduct further underscores the sustainability of this method. nih.gov
The choice of reagents for activating the iodoarene component is also critical. Modern methods are moving away from transition-metal catalysis, which can lead to toxic metal contamination in the final product. Transition-metal-free strategies for the N-arylation of amides using diaryliodonium salts represent a greener alternative. acs.org These reactions proceed under mild conditions and reduce the reliance on heavy metals, contributing to a more sustainable synthetic protocol. acs.org The principles of green chemistry also advocate for minimizing energy consumption, which can be achieved through microwave-assisted reactions that accelerate reaction times and improve yields. researchgate.net
Table 1: Comparison of Sustainable Amidation Strategies
| Strategy | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amidation | Nitroarene, Acyl Saccharin, Pd/C, H₂ (in water/iPrOH) | High atom economy, avoids isolation of amine intermediate, recyclable solvent and byproduct, avoids chromatography. nih.govresearchgate.net | Requires handling of hydrogen gas and a palladium catalyst. |
| Oxidation using H₂O₂ | Amine, Carboxylic Acid, H₂O₂ (or UHP) | Water is the only byproduct, H₂O₂ is readily available and can be generated enzymatically. orgsyn.orgresearchgate.net | May require activation of the carboxylic acid; potential for side-reactions. |
| Metal-Free Arylation | Amide, Diaryliodonium Salt | Avoids transition-metal catalysts, proceeds under mild conditions. acs.org | Generates a stoichiometric amount of iodoarene waste. |
Purification and Isolation Techniques for High Purity Product
Achieving a high degree of purity for this compound is essential for its use in further applications. The purification strategy typically involves a multi-step process that begins after the initial synthesis. A common primary purification step involves washing the crude product with dilute acidic and basic solutions to remove unreacted starting materials and acidic or basic byproducts.
Recrystallization is the most powerful and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a molecule of moderate polarity, a range of solvents can be considered. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined, pure crystals, leaving impurities dissolved in the mother liquor.
A critical aspect of crystallization is the control of polymorphism , the ability of a compound to exist in multiple crystalline forms. researchgate.netmt.com Different polymorphs can have distinct physical properties, including solubility and stability, making control over this phenomenon crucial. mt.commdpi.com The choice of solvent, cooling rate, and degree of supersaturation are key parameters that influence which polymorphic form is obtained. researchgate.netacs.org
Column chromatography is another technique used to achieve very high purity, particularly for removing impurities with similar solubility profiles to the product. While effective, it is often less desirable for large-scale purification due to high solvent consumption and cost. biosynth.com
Table 2: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale |
|---|---|---|---|
| Ethanol (B145695) | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with higher solvating power; may require mixed solvent systems. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for a wide range of polarities; often used in combination with a non-polar anti-solvent like hexane. |
| Acetone | 56 | Polar Aprotic | Strong solvent, may need to be used in a mixed-solvent system to reduce solubility at room temperature. acs.org |
| Toluene | 111 | Non-polar | Useful for recrystallizing less polar compounds; the high boiling point allows for a large temperature gradient. |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a small laboratory bench to a larger preparative or industrial scale introduces a host of complex challenges that must be systematically addressed. primescholars.comdigitellinc.com A process that is efficient and high-yielding on a gram scale may not be directly translatable to kilogram or ton-scale production. primescholars.com
Reaction and Process Safety: Safety is the foremost concern during scale-up. The synthesis of this compound involves potentially hazardous materials. Nitro compounds can be thermally unstable and pose a risk of runaway reactions or detonation under certain conditions. researchgate.net Similarly, some synthetic routes to aryl iodides involve diazotization reactions, which form diazonium salt intermediates. google.com These species are notoriously unstable and can be explosive, making their handling on a large scale particularly hazardous and often requiring specialized equipment like continuous flow reactors to minimize risk. researchgate.net A thorough hazard evaluation and risk assessment are mandatory before any scale-up is attempted.
Thermal Management and Mixing: Reaction kinetics, heat transfer, and mass transfer become significantly more complex in large industrial reactors. digitellinc.com Exothermic reactions that are easily controlled in a small flask with an ice bath can generate heat much faster than it can be dissipated in a large vessel, leading to dangerous temperature increases. Inefficient mixing in large reactors can also lead to localized "hot spots" or areas of high reactant concentration, which can decrease yield and increase the formation of impurities. The design of the reactor and the implementation of robust heating/cooling systems are critical.
Purity and Polymorphism Control: Maintaining product quality and purity at a larger scale is a significant challenge. biosynth.com The crystallization process, crucial for purification, is particularly sensitive to scale. Achieving consistent crystal size distribution and, most importantly, the desired polymorphic form on a batch-to-batch basis is a major focus of process development. mt.com The discovery of a new, more stable polymorph late in development can have severe consequences for a product's viability. mt.com Therefore, extensive studies are required to understand the crystallization landscape and define robust process parameters (e.g., temperature profiles, solvent ratios, seeding strategy) to ensure consistent production of the correct solid form. researchgate.netacs.org
Economic and Supply Chain Viability: The economic feasibility of a synthetic route becomes paramount at scale. primescholars.comuk-cpi.com Reagents that are affordable for laboratory work may be prohibitively expensive in bulk quantities. uk-cpi.com The availability and quality of raw materials from suppliers must be secured to ensure an uninterrupted supply chain. biosynth.com Furthermore, processes that generate large volumes of waste become economically and environmentally unsustainable at an industrial scale, reinforcing the need for green and atom-efficient synthetic routes from the outset. uk-cpi.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of N 2 Iodophenyl 4 Nitrobenzamide
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in the 2-iodophenyl group is the most reactive site for many synthetic transformations. Aryl iodides are prized substrates in organic chemistry due to the C-I bond's relatively low bond dissociation energy and the high polarizability of iodine, which facilitates oxidative addition in cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides. However, it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In N-(2-iodophenyl)-4-nitrobenzamide, the powerful electron-withdrawing nitro group is on a separate aromatic ring and therefore does not directly stabilize the Meisenheimer intermediate that would form upon nucleophilic attack on the iodo-substituted ring. libretexts.orgyoutube.com
While direct SNAr at the C-I bond is generally not favored under standard conditions, recent research has shown that the amide group in an ortho position can direct nucleophilic substitution. Studies on ortho-iodobenzamides have demonstrated that in the presence of pyridine, a directed SNAr (dSNAr) reaction can occur with amine nucleophiles at room temperature, even without a strong electron-withdrawing group on the same ring. rsc.org This suggests that the amide group in this compound could potentially facilitate substitution at the C-I position under specific conditions.
Cross-Coupling Reactions: Scope and Limitations
The aryl iodide moiety is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming strategies.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners. rsc.org These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination. rsc.org The high reactivity of the C-I bond allows these reactions to often proceed under mild conditions. nih.gov
Common palladium-catalyzed reactions applicable to this compound include:
Sonogashira Coupling: The reaction with terminal alkynes to form arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov
Heck Coupling: The coupling with alkenes to form substituted alkenes.
Suzuki Coupling: The reaction with organoboron compounds (boronic acids or esters) to form biaryl compounds.
Buchwald-Hartwig Amination: The coupling with amines to form N-aryl amines. This provides a powerful alternative to classical methods. beilstein-journals.org
The table below summarizes representative palladium-catalyzed cross-coupling reactions involving aryl iodides, illustrating the general conditions and scope.
| Reaction Name | Coupling Partner | Typical Catalyst System | General Conditions |
| Sonogashira | Terminal Alkyne | Pd(OAc)₂, CuI, Base (e.g., Dabco) | Aerobic, mild temperature |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Varies with substrate |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Anhydrous solvent, heat |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Anhydrous solvent, heat |
Interactive Data Table: Palladium-Catalyzed Reactions (Data represents typical conditions for aryl iodides and may require optimization for this compound)
Copper-mediated reactions, particularly the Ullmann condensation, are classical methods for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.org Aryl iodides are more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org
Modern advancements have introduced ligand-accelerated conditions that allow the reactions to proceed at lower temperatures. Ligands such as diamines or amino acids can stabilize the copper catalyst and facilitate the coupling process. organic-chemistry.org The Goldberg reaction, a copper-catalyzed coupling of aryl halides with amides, is a relevant transformation. wikipedia.org For instance, the N-arylation of amides with aryl iodides can be achieved using copper(I) iodide (CuI) and a ligand like ethylenediamine. researchgate.net
Interactive Data Table: Copper-Mediated Reactions (Data represents typical conditions for aryl iodides and may require optimization for this compound)
| Reaction Type | Nucleophile | Typical Catalyst System | General Conditions |
| Ullmann Ether Synthesis | Alcohol/Phenol | CuI, Ligand (e.g., Phenanthroline), Base | High temperature (can be milder with ligands) |
| Goldberg Reaction | Amine/Amide | CuI, Ligand (e.g., Ethylenediamine), Base | Moderate to high temperature |
| C-S Coupling | Thiol | CuI, Ligand, Base | Varies with substrate |
Hypervalent Iodine Chemistry and Its Implications
The iodine atom in an aryl iodide can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (iodinane). princeton.edue-bookshelf.de This creates a "hypervalent" iodine center with powerful oxidizing properties and unique reactivity. organic-chemistry.orgresearchgate.net Common hypervalent iodine reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA).
The iodide in this compound can, in principle, be oxidized to form an aryl-λ³-iodane, such as a phenyliodonium (B1259483) salt or an iodosyl (B1239551) derivative. These hypervalent species can then participate in a variety of synthetic transformations, acting as electrophiles or oxidizing agents. organic-chemistry.org The reactivity stems from the favorable reduction of the hypervalent iodine back to its monovalent state, making the attached phenyliodonio group an excellent leaving group. princeton.edu This opens up possibilities for reactions like oxidative cyclizations or the transfer of ligands from the iodine center to other nucleophiles. organic-chemistry.org The transformation of aryl iodides into hypervalent iodine compounds can also be achieved under mechanochemical conditions, offering a solvent-free alternative. rsc.org
Reactivity of the Nitroaromatic Moiety
The nitro group on the 4-nitrobenzamide (B147303) portion of the molecule is a strong electron-withdrawing group and a key site for chemical modification, primarily through reduction. mdpi.com
The most common and synthetically useful transformation of an aromatic nitro group is its reduction to a primary amine (aniline). wikipedia.org This conversion is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. A wide variety of reagents can accomplish this reduction, and the choice of method often depends on the presence of other functional groups in the molecule. chemeurope.com
For a substrate like this compound, chemoselectivity is crucial to avoid the undesired reduction of the aryl iodide C-I bond. acs.org
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is highly effective. However, these conditions can sometimes lead to hydrodehalogenation (loss of the iodine atom). wikipedia.org
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for nitro reduction. chemeurope.com Iron is often preferred for its mildness and high functional group tolerance. chemeurope.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can selectively reduce one nitro group in the presence of another. wikipedia.org
Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney nickel) can be a milder alternative to high-pressure hydrogenation. chemeurope.comorganic-chemistry.org
Borohydride (B1222165) Systems: A combination of potassium borohydride (KBH₄) and iodine (I₂) has been shown to generate BI₃ in situ, which is an effective reductant for nitroarenes and tolerates aryl halides. acs.org
The table below summarizes various methods for the reduction of aromatic nitro groups.
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient; risk of dehalogenation | wikipedia.org |
| Fe, HCl/HOAc | Aqueous acid, heat | High functional group tolerance, often preferred | chemeurope.com |
| SnCl₂·2H₂O | Solvent (e.g., EtOH), heat | Common laboratory method | chemeurope.com |
| Na₂S₂O₄ | Aqueous solution | Mild, can be selective | wikipedia.org |
| KBH₄, I₂ | Anhydrous solvent | Tolerates aryl halides | acs.org |
Interactive Data Table: Reduction of Aromatic Nitro Group
Reduction Reactions and Pathway Analysis
The reduction of the nitro group on the 4-nitrobenzamide moiety is a common transformation. The specific products formed depend on the reducing agent and reaction conditions. Under mild conditions, using reagents like sodium borohydride (NaBH4), the nitro group can be selectively reduced to a hydroxylamine (B1172632). numberanalytics.com Conversely, stronger reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) typically lead to the formation of the corresponding amine. numberanalytics.com
The pathway for these reductions involves the transfer of hydride ions or hydrogen atoms to the nitrogen atom of the nitro group, often proceeding through nitroso and hydroxylamine intermediates before reaching the final amine product.
Table 1: Products of Nitro Group Reduction
| Reducing Agent | Conditions | Primary Product |
|---|---|---|
| NaBH4 | Mild | Hydroxylamine |
| LiAlH4 | Severe | Amine |
| H2/Pd | Catalytic | Amine |
This table is based on general outcomes for aromatic nitro compound reduction and may apply to this compound. numberanalytics.com
Electrophilic Aromatic Substitution on the Nitro-Substituted Ring
The 4-nitrobenzamide ring is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions due to the strong electron-withdrawing nature of the nitro group. numberanalytics.com This deactivation stems from the positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring, making it less nucleophilic. youtube.com
Should an electrophilic substitution occur, the nitro group acts as a meta-director. numberanalytics.com This is because the resonance structures of the arenium ion intermediate show that attack at the ortho and para positions would place a positive charge adjacent to the already positively charged nitrogen of the nitro group, which is a highly unstable arrangement. youtube.com The meta-attack avoids this destabilizing interaction, making it the preferred pathway. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org
Reactivity of the Amide Linkage
The amide bond in this compound is a key reactive site.
Hydrolysis Kinetics and Mechanisms
The hydrolysis of N-nitrobenzamides can proceed through different mechanisms depending on the acidity of the solution. rsc.org In strongly acidic conditions, an A-1 mechanism is observed, which involves protonation of the amide oxygen followed by unimolecular cleavage. rsc.org In more moderate to dilute acid, a neutral, water-catalyzed hydrolysis can occur. rsc.org For some N-nitrobenzamides, hydroxide-catalyzed hydrolysis is even possible in dilute acid. rsc.org
For N-methyl-N-nitrobenzamides, a study in sulfuric acid revealed both non-catalyzed and acid-catalyzed hydrolysis pathways. rsc.org The non-catalyzed pathway is dominant in lower acid concentrations, while an acid-catalyzed AAc1 mechanism, involving rate-limiting cleavage of the amide C-N bond to form a benzoyl cation, takes over in higher acid concentrations. rsc.org
N-Alkylation and N-Acylation Reactions
N-alkylation of the amide nitrogen can be achieved using alkyl halides in the presence of a base. nih.gov This reaction introduces an alkyl group onto the nitrogen atom of the amide linkage.
N-acylation, the introduction of an acyl group, is a fundamental reaction for forming amide bonds and is widely studied. researchgate.net Various acylating agents can be employed to modify the amide nitrogen. researchgate.netresearchgate.net
Intramolecular Cyclization and Rearrangement Processes
Mass spectrometry studies of related amide compounds have shown rearrangement processes occurring under fragmentation conditions. mdpi.com For example, biradical cations can form and subsequently rearrange into more stable, resonance-stabilized cations. mdpi.com
Stereochemical Aspects of Reactions Involving this compound
This compound itself is not chiral. However, if a reaction introduces a chiral center into the molecule, or if it reacts with a chiral reagent, stereochemical outcomes become important.
If a reaction at a carbon atom proceeds through a single-step mechanism (like an SN2 reaction), it often leads to an inversion of stereochemistry. lumenlearning.com In contrast, multi-step reactions that involve achiral intermediates (like an SN1 reaction) can result in a racemic mixture of products. lumenlearning.com The specific stereochemical outcome of any reaction involving this compound would depend on the reaction mechanism and the nature of the reactants and intermediates. lumenlearning.com
Supramolecular Chemistry and Solid State Architecture of N 2 Iodophenyl 4 Nitrobenzamide
Hydrogen Bonding Networks in Crystalline Structures
The crystal structure of N-(2-iodophenyl)-4-nitrobenzamide is significantly influenced by hydrogen bonding, which links the individual molecules into a stable, three-dimensional arrangement. nih.goviucr.orgiucr.org The structure is composed of one classical N—H···O hydrogen bond and two weaker C—H···O interactions. nih.goviucr.org
Supplementing the primary N—H···O bond, the supramolecular structure is further stabilized by two distinct C—H···O hydrogen bonds. nih.goviucr.org These weaker interactions involve hydrogen atoms attached to the aromatic rings acting as donors and oxygen atoms from either the nitro or carbonyl groups of adjacent molecules acting as acceptors. The combination of these three hydrogen bonds (one N—H···O and two C—H···O) is responsible for building the fundamental structural framework of this compound. nih.goviucr.org
Below is a summary of the hydrogen bonding interactions present in the crystal structure:
| Interaction Type | Donor | Acceptor | Number Present |
| N—H···O | Amide (N—H) | Oxygen | 1 |
| C—H···O | Aromatic (C—H) | Oxygen | 2 |
Halogen Bonding Interactions: Iodo···Oxygen Contacts
A noteworthy feature of the this compound crystal structure is the conspicuous absence of short halogen bonding interactions, specifically those involving the iodine atom and oxygen atoms (I···O). nih.goviucr.orgiucr.org This is in contrast to several of its structural isomers where such interactions play a significant role in the molecular packing. nih.goviucr.orgnih.gov
In the case of this compound, no significant short contacts are observed between the iodine atom and the carbonyl oxygen of neighboring molecules. nih.gov This lack of an I···O=C interaction distinguishes it from isomers like N-(2-iodophenyl)-3-nitrobenzamide, where this type of contact is present. nih.goviucr.org
Similarly, the crystal packing of this compound does not feature iodo···nitro interactions. nih.goviucr.org Analysis of the crystal structure shows that the distances between the iodine atom and the oxygen atoms of the nitro group on adjacent molecules are too long to be considered significant bonding contacts. nih.goviucr.org This is a key differentiating feature from other isomers, such as N-(3-iodophenyl)-2-nitrobenzamide and N-(3-iodophenyl)-4-nitrobenzamide, where iodo···nitro interactions are a defining feature of their supramolecular assemblies. nih.goviucr.org
Aromatic π–π Stacking Interactions in Crystal Lattices
The crystal structure of this compound is not characterized by the presence of aromatic π–π stacking interactions. nih.goviucr.org The relative orientation of the aromatic rings of adjacent molecules in the crystal lattice is not conducive to the face-to-face or offset stacking that is characteristic of this type of interaction. The absence of these interactions, which are observed in isomers like N-(3-iodophenyl)-2-nitrobenzamide, further underscores the unique nature of the supramolecular architecture adopted by this compound, where hydrogen bonding is the dominant organizing force. nih.goviucr.org
Influence of Isomerism on Supramolecular Aggregation
The positioning of the iodo and nitro substituents on the phenyl rings of the N-phenylbenzamide framework drastically alters the landscape of possible intermolecular interactions, leading to vastly different supramolecular assemblies. The study of various positional isomers of N-(iodophenyl)nitrobenzamides reveals that predicting the resulting solid-state structure from molecular structure alone is a formidable challenge. iucr.org
Positional Isomers and Their Distinct Framework Structures
The isomeric N-(iodophenyl)nitrobenzamides, with the general formula C₁₃H₉IN₂O₃, each form unique three-dimensional framework structures. iucr.org This diversity arises from the activation of different sets of intermolecular interactions depending on the specific placement of the iodo and nitro groups.
In the case of the target compound, This compound , the supramolecular structure is primarily constructed through a combination of one N–H···O hydrogen bond and two C–H···O hydrogen bonds. iucr.org A notable feature of this particular isomer is the absence of short iodine-to-oxygen (I···O) contacts in its crystal lattice, an interaction that is prominent in several of its other isomers. iucr.orgnih.gov
For instance, its isomer N-(2-iodophenyl)-3-nitrobenzamide presents a different scenario. Here, the molecules are linked by a combination of N–H···O and C–H···O hydrogen bonds, but are further stabilized by a two-center iodo···carbonyl interaction. iucr.org This highlights how a simple shift of the nitro group from the 4-position to the 3-position introduces a significant halogen bonding interaction that is absent in the 4-nitro isomer.
Another example, N-(3-iodophenyl)-4-nitrobenzamide , demonstrates an even more complex interplay of forces. Its structure is built upon a foundation of one N–H···O and two C–H···O hydrogen bonds, which is then augmented by a two-center iodo···nitro interaction, an aromatic π-π stacking interaction, and a dipolar carbonyl···carbonyl interaction. iucr.org The relocation of the iodo substituent from the 2- to the 3-position, while keeping the nitro group at the 4-position, results in a much richer network of non-covalent bonds.
The following table summarizes the key intermolecular interactions observed in this compound and some of its positional isomers, illustrating the structural diversity arising from isomerism.
| Compound Name | N–H···O Hydrogen Bonds | C–H···O Hydrogen Bonds | Iodo···Oxygen Interactions | Other Key Interactions |
| This compound | 1 | 2 | Absent | - |
| N-(2-iodophenyl)-3-nitrobenzamide | Present | Present | Two-center iodo···carbonyl | - |
| N-(3-iodophenyl)-4-nitrobenzamide | 1 | 2 | Two-center iodo···nitro | π-π stacking, dipolar carbonyl···carbonyl |
| N-(4-iodophenyl)-4-nitrobenzamide | 2 | 4 | Two three-center iodo···nitro | - |
Impact of Substituent Location on Intermolecular Interactions
The location of the iodine and nitro substituents directly dictates which intermolecular interactions will dominate the crystal packing. The interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions is a recurring theme in this class of compounds.
The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. Similarly, the carbonyl oxygen of the amide group can also participate in hydrogen bonding. The N-H group of the amide linkage serves as the primary hydrogen bond donor. The C-H groups of the aromatic rings can also act as weak hydrogen bond donors. The prevalence and geometry of these N-H···O and C-H···O hydrogen bonds are highly dependent on the steric and electronic environment created by the iodo and nitro substituents.
The iodine atom, particularly when attached to an electron-withdrawing aromatic ring, can act as a halogen bond donor. This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. This positive region can then interact favorably with electron-rich sites, such as the oxygen atoms of the nitro or carbonyl groups. The presence or absence of these iodo···oxygen interactions, and whether they are two-center or three-center, is a direct consequence of the substituent positions. iucr.org In this compound, the steric hindrance from the ortho-iodine may prevent the close approach required for a significant I···O interaction, which is observed in other isomers. iucr.org
Aromatic π-π stacking interactions are also influenced by the substituent locations. The electron-withdrawing nitro group can modulate the electron density of the aromatic ring, influencing how the rings stack in the solid state.
The table below provides a more detailed look at the types of intermolecular contacts and their roles in the crystal structures of selected isomers.
| Compound Name | Intermolecular Interaction Type | Role in Supramolecular Structure |
| This compound | N-H···O and C-H···O hydrogen bonds | Formation of a 3D framework |
| N-(2-iodophenyl)-3-nitrobenzamide | N-H···O, C-H···O, I···O (carbonyl) | Linking molecules into a cohesive structure |
| N-(3-iodophenyl)-4-nitrobenzamide | N-H···O, C-H···O, I···O (nitro), π-π stacking, C=O···C=O | Creation of a complex and robust 3D network |
| N-(4-iodophenyl)-4-nitrobenzamide | N-H···O, C-H···O, I···O (nitro) | Building a 3D framework through multiple interaction types |
Design Principles for Tailoring Solid-State Properties
The insights gained from studying the isomeric family of N-(iodophenyl)nitrobenzamides can be harnessed to formulate design principles for the targeted synthesis of crystalline materials with desired solid-state properties. The goal of such crystal engineering is to control the supramolecular assembly through the strategic placement of functional groups that promote specific and predictable intermolecular interactions.
A key principle is the utilization of robust and directional interactions, often referred to as supramolecular synthons. In the context of benzamides, the amide-amide hydrogen bond is a well-established and reliable synthon that can be used to assemble molecules into predictable one-dimensional chains or tapes. The competition between different potential hydrogen bond donors and acceptors, as seen with the nitro and carbonyl groups in the N-(iodophenyl)nitrobenzamide series, can be exploited to create more complex architectures.
Halogen bonding has emerged as a powerful tool in crystal engineering due to its directionality and tunable strength. By selecting the halogen atom (I, Br, Cl) and modulating the electronic nature of the aromatic ring to which it is attached, the strength and directionality of the halogen bond can be fine-tuned. In the case of the studied isomers, the iodo···nitro and iodo···carbonyl interactions serve as structure-directing forces. The deliberate incorporation of iodine or other halogens can therefore be a strategy to enforce a particular packing motif.
Furthermore, the control of π-π stacking interactions through the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the resulting solid, such as charge transport or luminescence.
The ultimate aim is to create a "supramolecular recipe" where the choice and placement of substituents on a molecular scaffold allow for the predictable formation of a crystal structure with a specific topology and, consequently, desired physical properties. This could range from enhancing solubility by disrupting strong intermolecular interactions to designing materials with specific optical or mechanical responses by creating highly ordered, anisotropic crystal lattices. The diverse structural chemistry of the N-(iodophenyl)nitrobenzamide isomers serves as a compelling case study in the power and subtlety of these design principles.
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-(2-iodophenyl)-4-nitrobenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum provides detailed information about the number of chemically distinct protons, their local electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by signals from the amide proton and two distinct aromatic systems.
The 4-nitrobenzamide (B147303) moiety presents a classic AA'BB' system, resulting in two signals that appear as doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are shifted significantly downfield compared to those meta to it. The 2-iodophenyl group contains four aromatic protons, each in a unique chemical environment, giving rise to four separate signals with multiplicities determined by their coupling to adjacent protons (doublet, triplet, doublet of doublets). The amide (N-H) proton typically appears as a broad singlet at a downfield chemical shift, the position of which can be sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on values for similar structures like 4-nitrobenzamide and iodo-substituted aromatics. Actual values may vary.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | ~9.0 - 10.5 | Broad Singlet | - |
| H-2', H-6' | ~8.35 | Doublet | ~8.8 |
| H-3', H-5' | ~8.15 | Doublet | ~8.8 |
| H-6 | ~8.20 | Doublet | ~7.9 |
| H-3 | ~7.90 | Doublet | ~7.9 |
| H-5 | ~7.45 | Triplet | ~7.8 |
| H-4 | ~7.10 | Triplet | ~7.7 |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has 13 carbon atoms, and due to molecular asymmetry, 13 distinct signals are expected in the proton-decoupled spectrum.
Key signals include the low-field resonance of the amide carbonyl carbon (C=O). The carbons of the 4-nitrophenyl ring are distinguished by the C-NO₂ carbon, which is highly deshielded, and the quaternary carbon attached to the carbonyl group. In the 2-iodophenyl ring, the carbon atom directly bonded to the iodine (C-I) is notable for its upfield shift due to the heavy atom effect, while the carbon bonded to the nitrogen (C-N) is shifted downfield.
Table 2: Representative ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on values for similar structures like 4-nitrobenzamide and iodobenzene. rsc.orgchemicalbook.com Actual values may vary.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide Carbonyl) | ~165.0 |
| C-4' (C-NO₂) | ~150.0 |
| C-1' (Quaternary) | ~141.0 |
| C-1 (C-N) | ~139.5 |
| C-3, C-5 (Aromatic CH) | ~139.0 |
| C-2', C-6' (Aromatic CH) | ~129.5 |
| C-4, C-6 (Aromatic CH) | ~129.0 |
| C-3', C-5' (Aromatic CH) | ~124.0 |
| C-2 (C-I) | ~90.0 |
While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons within the 2-iodophenyl ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and within the 4-nitrophenyl ring, confirming their respective spin systems. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). rsc.org It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the proton at ~7.90 ppm to the C-3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This is vital for connecting the molecular fragments. Key correlations would include the amide proton (N-H) showing a cross-peak to the carbonyl carbon (C=O) and carbons of the 2-iodophenyl ring (C-1 and C-6). Protons on the 4-nitrophenyl ring (H-2'/H-6') would show correlations to the carbonyl carbon, confirming the link between the two aromatic systems via the amide bond.
Solid-State NMR (ssNMR) is a powerful method for analyzing the structure of materials in their solid phase. Crystalline solids can exist in different polymorphic forms, which have the same chemical composition but different crystal lattice arrangements. These structural differences can be detected by ssNMR because the chemical shifts of nuclei like ¹³C and ¹⁵N are highly sensitive to the local electronic environment and intermolecular packing. Should this compound exist in multiple polymorphic forms, ssNMR could distinguish them by revealing different sets of chemical shifts and relaxation times for the crystallographically inequivalent atoms in each form. This technique provides insights into molecular conformation and intermolecular interactions within the crystal lattice that are not accessible through solution-state NMR.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups and bonding.
FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is dominated by absorptions from the amide and nitro groups. Crystallographic studies have shown that the supramolecular structure of this compound is built from N-H···O and C-H···O hydrogen bonds. nih.gov These intermolecular interactions significantly influence the position and shape of the vibrational bands, particularly for the N-H and C=O groups.
Key vibrational bands include:
N-H Stretch: A moderate to strong band typically appearing in the range of 3300-3100 cm⁻¹. Its position and broadness are indicative of the strength of the N-H···O hydrogen bonding.
C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.
C=O Stretch (Amide I): A very strong and sharp absorption around 1680-1640 cm⁻¹. Its frequency is lowered by conjugation with the aromatic ring and participation in hydrogen bonding.
N-H Bend (Amide II): A strong band near 1550 cm⁻¹, often coupled with C-N stretching.
NO₂ Asymmetric & Symmetric Stretch: Two strong absorptions, typically near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are characteristic of the nitro group. nih.govresearchgate.net
C-N Stretch & C-I Stretch: These vibrations appear in the fingerprint region of the spectrum (< 1200 cm⁻¹).
Table 3: Representative FT-IR Absorption Bands for this compound Note: Frequencies are based on typical values for substituted nitrobenzamides. nih.govresearchgate.net
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3300 - 3100 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak-Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1560 - 1540 | Strong |
| NO₂ Asymmetric Stretch | 1540 - 1520 | Strong |
| NO₂ Symmetric Stretch | 1355 - 1345 | Strong |
| C-N Stretch | 1250 - 1200 | Medium |
Raman Spectroscopy
Raman spectroscopy offers valuable information on the vibrational modes of this compound, complementing infrared spectroscopy data. The spectrum is characterized by distinct bands corresponding to the vibrations of its functional groups and aromatic frameworks.
Key expected vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, typically observed in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. The amide I band (C=O stretch) is a prominent feature, usually appearing in the 1630-1695 cm⁻¹ range. The amide III band, a complex vibration involving N-H bending and C-N stretching, is expected between 1200 and 1350 cm⁻¹. nih.govchemrxiv.org Aromatic C-C stretching vibrations from both phenyl rings will produce a series of bands in the 1400-1600 cm⁻¹ region. Furthermore, the C-I stretching vibration is anticipated at lower frequencies, typically in the 500-650 cm⁻¹ range. Analysis of the Raman spectrum allows for a detailed fingerprint of the molecule, confirming the presence and structural integrity of its constituent parts. nsf.gov
Table 1: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Amide I (C=O stretch) | 1630 - 1695 | Amide |
| Aromatic C=C Stretch | 1400 - 1600 | Phenyl Rings |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Nitro |
| NO₂ Symmetric Stretch | 1300 - 1370 | Nitro |
| Amide III (N-H bend, C-N stretch) | 1200 - 1350 | Amide |
| C-I Stretch | 500 - 650 | Iodophenyl |
High-Resolution Mass Spectrometry for Mechanistic and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and assessing the purity of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula, C₁₃H₉IN₂O₃. The technique distinguishes the target compound from potential impurities by detecting minute mass differences. mdpi.comnih.gov
The exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured mass-to-charge ratio (m/z), with any deviation reported in parts-per-million (ppm). A low ppm error confirms the identity and high purity of the synthesized compound. mdpi.com
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways of the this compound molecular ion, providing structural confirmation. Under conditions like electrospray ionization (ESI), the protonated molecule undergoes collision-induced dissociation, leading to the formation of characteristic fragment ions. nih.gov
The most probable fragmentation pattern involves the cleavage of the amide bond (C-N), which is a common and predictable fragmentation site in such molecules. This cleavage would result in two primary fragment ions: the 4-nitrobenzoyl cation (m/z 150) and the 2-iodoaniline (B362364) radical cation (m/z 219) or its corresponding protonated ion (m/z 220). Further fragmentation of the 4-nitrobenzoyl cation can occur via the loss of the nitro group (-NO₂) or carbon monoxide (-CO). Analyzing these fragmentation patterns helps to piece together the molecule's structure and verify the connectivity of its constituent parts. mdpi.com
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure / Formula | Predicted m/z |
| 4-nitrobenzoyl cation | [C₇H₄NO₃]⁺ | 150 |
| 2-iodoaniline radical cation | [C₆H₆IN]⁺ | 219 |
| 2-iodophenylaminyl radical | [C₆H₅IN] | 218 |
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy reveals the electronic transitions within the molecule, which are associated with its chromophoric groups. For this compound, the primary chromophores are the 4-nitrophenyl and 2-iodophenyl moieties. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net
Single Crystal X-ray Diffraction for Definitive Structural Determination
The compound crystallizes in the monoclinic space group P2₁/n. nih.gov This technique confirms the covalent structure and provides unparalleled insight into the molecule's conformation and the intermolecular interactions that govern its crystal packing.
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₉IN₂O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 4.8800 (8) | nih.gov |
| b (Å) | 12.383 (2) | nih.gov |
| c (Å) | 21.967 (4) | nih.gov |
| β (°) | 94.015 (3) | nih.gov |
| Volume (ų) | 1324.2 (4) | nih.gov |
| Z | 4 | nih.gov |
Molecular Conformation Analysis
The crystal structure reveals that the molecule is not planar. The dihedral angle between the two aromatic rings is a key conformational parameter. For this compound, this angle is 66.0 (2)°. nih.gov This significant twist is influenced by the steric hindrance imposed by the ortho-iodo substituent.
Furthermore, the nitro group is twisted relative to the plane of the benzene (B151609) ring to which it is attached, with a C-C-N-O torsion angle of -175.6 (4)°. The conformation of the amide link is nearly planar, which is typical for amides, facilitating delocalization of the nitrogen lone pair. nih.gov
Asymmetric Unit and Crystal Packing
The asymmetric unit of this compound contains one molecule. In the crystal lattice, these molecules are linked together by a combination of hydrogen bonds to form a three-dimensional supramolecular structure. nih.gov
Specifically, the molecules are linked by an N—H···O hydrogen bond, where the amide hydrogen acts as the donor and a nitro oxygen atom of an adjacent molecule acts as the acceptor. This interaction forms a chain of molecules. These chains are further interconnected by two distinct C—H···O hydrogen bonds, creating a robust 3D network. Notably, unlike some of its other isomers, the crystal structure of this compound does not feature any short I···O intermolecular contacts. nih.gov
Intermolecular Interaction Mapping
The supramolecular architecture of this compound is primarily dictated by a network of hydrogen bonds, which play a crucial role in the crystal packing. Detailed crystallographic analysis reveals the presence of one conventional N-H···O hydrogen bond and two weaker C-H···O hydrogen bonds. iucr.orgnih.gov Notably, despite the presence of an iodine atom, which could potentially participate in halogen bonding, no short iodine-oxygen (I···O) contacts are observed in the crystal structure of this specific isomer. iucr.orgnih.gov
The primary intermolecular interaction is an N-H···O hydrogen bond where the amide hydrogen (N-H) acts as the donor and one of the oxygen atoms of the nitro group from an adjacent molecule serves as the acceptor. This interaction links the molecules into chains. These chains are further interconnected by two distinct C-H···O hydrogen bonds. In these weaker interactions, aromatic C-H groups act as donors, with the oxygen atoms of the nitro group and the carbonyl group of neighboring molecules acting as acceptors. This intricate network of hydrogen bonds results in a stable, three-dimensional framework. iucr.orgnih.gov
The geometric parameters of these intermolecular hydrogen bonds have been determined by single-crystal X-ray diffraction and are summarized in the table below. iucr.org
Table 1: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1···O42(i) | 0.86 | 2.14 | 2.983(8) | 167 |
| C16-H16···O1(ii) | 0.93 | 2.50 | 3.284(8) | 142 |
| C23-H23···O41(iii) | 0.93 | 2.57 | 3.425(8) | 152 |
Symmetry codes: (i) x, -1+y, z; (ii) 1-x, 1/2+y, 3/2-z; (iii) x, 1+y, z
Computational and Theoretical Investigations of N 2 Iodophenyl 4 Nitrobenzamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods allow for the determination of stable conformations and provide a basis for understanding the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. acs.orgnih.gov DFT methods are used to determine the ground-state properties of N-(2-iodophenyl)-4-nitrobenzamide by optimizing its molecular geometry to find the lowest energy conformation. researchgate.net This optimization involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations, with comparative values for related fragments included for context. uwosh.eduresearchgate.netglobalresearchonline.netresearchgate.net
| Parameter | Bond/Atoms | Calculated Value (DFT) | Experimental/Reference Value |
| Bond Lengths (Å) | |||
| C-I | ~2.10 | ~2.10 (Iodobenzene) | |
| C=O (Amide) | ~1.24 | ~1.23 (Formamide) researchgate.net | |
| N-H (Amide) | ~1.01 | ~1.00 (Formamide) | |
| C-N (Amide) | ~1.36 | ~1.35 (Formamide) | |
| C-N (Nitro) | ~1.48 | ~1.49 (Nitrobenzene) | |
| N-O (Nitro) | ~1.23 | ~1.22 (Nitrobenzene) | |
| Bond Angles (º) | |||
| O=C-N | ~123.0 | ~125.0 (Formamide) | |
| C-N-H | ~120.0 | ~119.0 (Formamide) | |
| C-C-I | ~119.5 | ~120.0 (Iodobenzene) | |
| O-N-O | ~124.0 | ~125.3 (Nitrobenzene) | |
| Dihedral Angle (º) | C(ipso-iodo)-C-N-C(carbonyl) | ~40-60 | Varies based on crystal packing |
Note: The values presented are illustrative and based on typical results for similar functional groups. Actual calculated values would be specific to the full molecule.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for electronic structure calculations, albeit at a significantly greater computational cost. numberanalytics.com
For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the electronic properties, such as the precise electron distribution and electrostatic potential. While a full geometry optimization using high-level ab initio methods might be computationally expensive, single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy. These methods are particularly valuable for benchmarking the results from more approximate methods like DFT and for investigating systems where electron correlation effects are especially important. acs.org The development of composite methods, such as the Gaussian-n theories (G2, G3, G4), allows for the approximation of high-level calculations through a series of lower-level calculations, achieving high accuracy for thermochemical data. wikipedia.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand and predict chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
For this compound, FMO analysis reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the more electron-rich iodophenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring, particularly on the nitro group itself.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. DFT calculations can reliably predict the energies and spatial distributions of these frontier orbitals. researchgate.net
A hypothetical FMO analysis for this compound might yield the following results:
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 | Primarily located on the iodophenyl ring and the amide linkage. |
| LUMO | ~ -2.8 | Concentrated on the 4-nitrobenzamide (B147303) moiety, especially the nitro group. |
| HOMO-LUMO Gap | ~ 3.7 eV | Suggests moderate kinetic stability. |
Note: These energy values are illustrative examples based on similar nitroaromatic compounds. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. nih.gov
The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the unambiguous assignment of signals in the experimental spectrum, which can be complex for a molecule with two distinct aromatic rings.
A table comparing hypothetical calculated and experimental chemical shifts is shown below.
| Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |
| ¹H NMR | ||
| Amide N-H | ~9.5 - 10.5 | Broad singlet in a downfield region |
| Aromatic (Nitro Ring) | ~8.0 - 8.4 | Two doublets, downfield due to -NO₂ |
| Aromatic (Iodo Ring) | ~7.0 - 7.8 | Complex multiplet pattern |
| ¹³C NMR | ||
| Carbonyl C=O | ~164 | Downfield, typical for amides |
| Aromatic C-NO₂ | ~150 | Downfield, deshielded |
| Aromatic C-I | ~95 | Shielded due to heavy atom effect |
| Other Aromatic C | ~120 - 145 | Range of values based on substitution |
Note: These are representative chemical shift ranges. Actual values depend on the solvent and precise molecular conformation.
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. DFT calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. youtube.comnih.gov
The calculations yield a set of normal modes, each with a specific frequency and atomic motion. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. esisresearch.org
For this compound, key vibrational modes of interest include the N-H stretch, the amide C=O stretch (Amide I band), the N-O symmetric and asymmetric stretches of the nitro group, and the C-I stretch. The calculated potential energy distribution (PED) for each mode allows for a precise assignment of the spectral bands to specific bond stretches, bends, and torsions. esisresearch.org
A table of representative calculated and expected experimental vibrational frequencies is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) | Description |
| N-H Stretch | ~3350 | 3300 - 3400 | Amide N-H bond stretching |
| C-H Stretch (Aromatic) | ~3080 | 3000 - 3100 | Aromatic C-H bond stretching |
| C=O Stretch (Amide I) | ~1670 | 1660 - 1690 | Amide carbonyl stretching |
| C=C Stretch (Aromatic) | ~1600, 1480 | 1450 - 1610 | Phenyl ring skeletal vibrations |
| NO₂ Asymmetric Stretch | ~1520 | 1510 - 1560 | Asymmetric stretching of the nitro group |
| N-H Bend (Amide II) | ~1510 | 1510 - 1550 | Coupled C-N stretch and N-H bend |
| NO₂ Symmetric Stretch | ~1345 | 1335 - 1355 | Symmetric stretching of the nitro group esisresearch.org |
| C-N Stretch (Amide) | ~1290 | 1280 - 1310 | Amide C-N bond stretching |
| C-I Stretch | ~530 | 500 - 600 | Carbon-Iodine bond stretching |
Note: The presented frequencies are illustrative and based on data from similar compounds. uwosh.eduesisresearch.org
Electronic Transition Predictions (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
As of the latest literature surveys, specific TD-DFT studies predicting the electronic transition properties of this compound have not been reported. Such an investigation would be valuable for understanding the photophysical properties of the molecule, including its UV-Vis absorption spectrum and the nature of its low-lying excited states. This analysis could identify key electronic transitions, such as π-π* and n-π* transitions, and the orbitals involved, providing a theoretical foundation for its optical characteristics.
Reaction Pathway and Transition State Analysis
The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity and synthesis of a compound. These computational investigations can elucidate reaction mechanisms, predict the feasibility of different synthetic routes, and identify key intermediates.
Currently, there are no published studies detailing the reaction pathway and transition state analysis for the synthesis or degradation of this compound. Such research could, for example, investigate the mechanism of the amide bond formation between 2-iodoaniline (B362364) and 4-nitrobenzoyl chloride, providing detailed energetic profiles and geometries of the reactants, transition states, and products.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. MD simulations can provide a detailed picture of the accessible conformations of a molecule in different environments.
Specific molecular dynamics simulation studies focused on the conformational landscapes and dynamics of this compound are not available in the current scientific literature. Such simulations would be instrumental in exploring the flexibility of the molecule, particularly the rotational barriers around the amide bond and the phenyl rings. Understanding its conformational preferences is crucial for predicting its interaction with biological targets or its packing in the solid state.
Prediction and Analysis of Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in the crystalline state is governed by a complex interplay of intermolecular interactions. The study of these interactions is crucial for understanding and predicting the solid-state properties of a material.
Crystallographic studies have revealed that the supramolecular structure of this compound is primarily constructed from a combination of hydrogen bonds. Specifically, the molecules are linked by one N-H···O hydrogen bond and two C-H···O hydrogen bonds. nih.govmdpi.comnih.gov Notably, short iodine-oxygen (I···O) contacts, which are sometimes observed in related iodo-substituted compounds, are absent in the crystal structure of this compound. nih.govmdpi.comnih.gov This indicates that the hydrogen bonding interactions are the dominant forces in directing the three-dimensional framework of this particular isomer. nih.govmdpi.comnih.gov
| Interaction Type | Presence in this compound |
| N-H···O Hydrogen Bond | Present (one) |
| C-H···O Hydrogen Bond | Present (two) |
| I···O Interaction | Absent |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance onto the Hirshfeld surface, one can identify the types and relative significance of different intermolecular contacts.
To date, a specific Hirshfeld surface analysis of this compound has not been reported in the literature. Such an analysis would provide a detailed quantitative breakdown of the intermolecular contacts, complementing the qualitative description from crystallographic data. It would allow for the visualization of the hydrogen bonding interactions and confirm the absence of significant iodine-based interactions.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density distribution to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing their properties, QTAIM can provide quantitative information about the strength and nature of interactions.
There are no published QTAIM analyses for this compound. A QTAIM study would be highly beneficial for a deeper understanding of the hydrogen bonds present in its crystal structure. It could quantify the strength of the N-H···O and C-H···O interactions and provide insights into their electrostatic and covalent character, offering a more profound understanding of the forces governing its supramolecular assembly.
Derivatization and Structure Property Relationships of N 2 Iodophenyl 4 Nitrobenzamide Analogues
Synthesis of Structural Analogues and Derivatives
The synthesis of analogues of N-(2-iodophenyl)-4-nitrobenzamide typically proceeds via the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride, a method known as the Schotten-Baumann reaction. mdpi.com This foundational reaction allows for extensive variation by utilizing diverse commercially available or synthetically prepared precursors for either the aniline or the benzoyl chloride component.
Modifications to the Iodophenyl Ring (e.g., substitution patterns, other halogens)
The iodophenyl moiety of this compound can be systematically altered to probe the effects of substituent placement and halogen identity.
Substitution with Other Halogens: The iodine atom can be replaced by other halogens (F, Cl, Br) to study the influence of electronegativity and atomic size. For example, the synthesis of N-(2-chlorophenyl) or N-(2-bromophenyl) analogues follows the standard amidation procedure using 2-chloroaniline (B154045) or 2-bromoaniline (B46623) as starting materials. These modifications are known to alter the electronic properties of the phenyl ring. libretexts.org
Additional Ring Substituents: Further complexity can be introduced by adding other functional groups to the iodophenyl ring. An example is N-(2-ethyl-4-iodophenyl)-3-nitrobenzamide, which demonstrates that the synthetic route is tolerant of additional alkyl groups on the aniline precursor.
Modifications to the Nitrobenzamide Ring (e.g., nitro group position, other electron-withdrawing groups)
The nitrobenzamide portion of the molecule is equally amenable to modification, allowing for the fine-tuning of its electronic and steric properties.
Isomeric Position of the Nitro Group: The nitro group can be moved from the para- (4-position) to the meta- (3-position) or ortho- (2-position) locations. The synthesis of N-(2-iodophenyl)-3-nitrobenzamide and N-(2-iodophenyl)-2-nitrobenzamide is achieved by using 3-nitrobenzoyl chloride or 2-nitrobenzoyl chloride, respectively, in the acylation step. nih.gov These changes directly influence the electronic distribution within the benzamide (B126) ring and the potential for intramolecular hydrogen bonding.
Substitution with Other Electron-Withdrawing Groups: The nitro group can be substituted with or supplemented by other electron-withdrawing groups. For instance, chloro and sulfamoyl groups have been incorporated into related 4-nitrobenzamide (B147303) structures. The synthesis of these analogues involves starting with a more complex benzoic acid, such as 2-chloro-4-nitrobenzoic acid, which can be converted to its acid chloride before reaction with the desired aniline.
Variations at the Amide Nitrogen
Direct modification at the amide nitrogen atom, such as through alkylation, introduces a new dimension of structural diversity, although it can be synthetically challenging.
N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with an alkyl group, such as a methyl group, to produce compounds like N-methyl-N-(2-iodophenyl)-4-nitrobenzamide. General methods for the N-alkylation of secondary amides or related sulfonamides often employ a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. acs.org However, competing O-alkylation can be a challenge. The synthesis of the simpler analogue, N-methyl-4-nitrobenzamide, has been documented. nih.gov
N-Arylation: While less common, N-arylation can be achieved using modern coupling methods. Metal-free approaches utilizing diaryliodonium salts have been developed for the chemoselective N-arylation versus O-arylation of related amide structures. researchgate.net
N-Halogenation: The amide proton can also be replaced by a halogen. For instance, electrophilic halogenation of ortho-substituted secondary anilides using reagents like N-chlorosuccinimide can yield N-chloroamides, creating a new class of atropisomeric scaffolds. rsc.org
Impact of Structural Modifications on Chemical Reactivity
Structural changes to the this compound framework significantly alter the molecule's electronic properties and, consequently, its chemical reactivity.
The nature of the substituents also influences the reactivity of the amide bond itself. The reaction of N-substituted benzamides with reagents like Woollins' reagent can lead to chemoselective transformation of the carbonyl group into a thiocarbonyl or selenocarbonyl group, indicating the amide linkage is a site for further chemical conversion. nih.gov Furthermore, structure-activity relationship (SAR) studies on related benzamide derivatives have shown that the presence of a nitro group can significantly decrease certain biological activities, such as anti-proliferative effects against cancer cell lines. nih.gov
Influence of Substituents on Supramolecular Assembly
The specific placement of substituents on the aromatic rings of N-(iodophenyl)nitrobenzamide isomers dictates the non-covalent interactions that guide their assembly into complex three-dimensional crystal lattices. nih.gov
A comparative analysis of this compound and its isomers reveals the critical role of substituent position in forming intermolecular hydrogen bonds and halogen bonds.
This compound: In this specific isomer, the supramolecular structure is primarily built from one N-H···O hydrogen bond and two C-H···O hydrogen bonds. Notably, short I···O (iodo-carbonyl or iodo-nitro) contacts, which are a form of halogen bonding, are absent from its crystal structure. nih.gov
N-(2-iodophenyl)-3-nitrobenzamide: Shifting the nitro group to the meta position introduces a significant change. Molecules of this isomer are linked by a combination of N-H···O and C-H···O hydrogen bonds, but also feature a two-center iodo···carbonyl interaction, demonstrating the formation of a halogen bond. nih.gov
N-(3-iodophenyl)-4-nitrobenzamide: Moving the iodine atom to the meta position results in a structure held together by one N-H···O and two C-H···O hydrogen bonds, which are further supported by a two-center iodo···nitro interaction and aromatic π···π stacking interactions. nih.gov
N-(4-iodophenyl)-4-nitrobenzamide: With both substituents in the para positions, the structure becomes more complex, crystallizing with two independent molecules in the asymmetric unit. The assembly involves two N-H···O hydrogen bonds, four C-H···O hydrogen bonds, and two three-center iodo···nitro interactions. nih.gov
These variations underscore how subtle isomeric changes dramatically alter the solid-state architecture by enabling or disabling specific non-covalent interactions.
Correlation between Structure and Spectroscopic Signatures
Structural modifications in analogues of this compound lead to predictable changes in their spectroscopic data, particularly in NMR and IR spectra.
The chemical shift of the amide proton (N-H) in ¹H NMR is highly sensitive to its electronic environment and hydrogen bonding. For example, the NH proton in N-(2-nitrophenyl)benzamide, an isomer of the title compound, appears as a broad singlet at a significantly downfield chemical shift of 11.35 ppm (in CDCl₃), indicative of strong intramolecular hydrogen bonding between the NH proton and the ortho-nitro group. researchgate.net In contrast, for isomers lacking this specific interaction, the NH proton would be expected at a more upfield position.
Substituent effects on the chemical shifts of the aromatic protons can be estimated based on inductive and resonance effects. ucl.ac.uk
Iodine Substituent: The iodine atom will deshield protons in the ortho position and have a smaller effect on the meta and para protons.
Nitro Substituent: The strongly electron-withdrawing nitro group causes significant deshielding of ortho and para protons on its own ring.
The position of these substituents will therefore dictate the specific pattern of signals in the aromatic region of the ¹H NMR spectrum.
Mass spectrometry provides information on the fragmentation patterns of these molecules. For related N-substituted 4-nitrobenzamides, characteristic fragmentation includes cleavage of the amide bond, leading to the formation of a stable (4-nitrobenzylidyne)oxonium cation (m/z 150) and a cation corresponding to the amine fragment. mdpi.commdpi.com
Design of New Compounds with Tuned Chemical Properties
The design of new chemical entities from a parent scaffold like this compound is a fundamental exercise in medicinal chemistry and materials science. This process involves the strategic modification of the parent structure to fine-tune its chemical and biological properties. While specific research on the derivatization of this compound is not extensively detailed in publicly available literature, the principles of its analogue design can be effectively understood by examining studies on closely related N-aryl-4-nitrobenzamide scaffolds.
The core structure of this compound offers several avenues for modification. The key components that can be altered are the N-phenyl ring, containing an iodine substituent at the ortho-position, and the 4-nitrobenzoyl moiety. The iodine atom, for instance, can be replaced by other halogens or functional groups to modulate properties like lipophilicity and binding interactions. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and is a common feature in many bioactive compounds. mdpi.com
A powerful illustration of these design principles is found in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which were investigated for their potential as antidiabetic agents. nih.gov This library of compounds demonstrates how systematic structural modifications can be used to explore structure-activity relationships (SAR) and optimize for a specific biological target.
The research findings indicated that specific substitutions led to enhanced biological activity. Notably, an analogue bearing both a methyl group and a nitro group on the N-phenyl ring (compound 5o ) was identified as the most potent inhibitor in the series. nih.gov This highlights a key principle in compound design: that a combination of different electronic influences can lead to a synergistic effect on bioactivity. Molecular docking studies further corroborated these findings, showing that the designed compounds could effectively fit into the active sites of target enzymes through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov
The synthesis of these analogues typically involves a condensation reaction between the activated carboxylic acid (an acyl chloride) and the corresponding amine, a robust and versatile method for creating the central amide bond. nih.gov The physical properties of the resulting compounds, such as melting point and yield, are carefully characterized to confirm their identity and purity.
The following data tables provide details on a selection of synthesized N-aryl-4-nitrobenzamide analogues, showcasing the variations in the N-aryl substituent and the resulting physical properties.
This systematic approach, combining organic synthesis with biological evaluation and computational modeling, is central to the modern design of new compounds with precisely tuned chemical and biological profiles, starting from a foundational scaffold related to this compound. nih.gov
Advanced Applications in Chemical Sciences Non Clinical
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of an aryl iodide, an amide, and a nitro group makes N-(2-iodophenyl)-4-nitrobenzamide a valuable synthetic intermediate. frontiersin.org These functional groups offer multiple reaction pathways for constructing more complex molecular architectures, particularly heterocyclic systems.
The ortho-iodoanilide moiety is a classic precursor for intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-C bond formation can lead to the synthesis of phenanthridine (B189435) derivatives. This transformation typically involves the generation of an organopalladium species at the carbon-iodine bond, which then undergoes cyclization onto the adjacent aromatic ring.
Furthermore, the carbon-iodine bond is highly susceptible to a range of powerful cross-coupling reactions that are fundamental to modern organic synthesis. These include:
Buchwald-Hartwig Amination : A palladium-catalyzed reaction that could replace the iodine atom with a new nitrogen-based functional group, forming a C-N bond. nih.govnih.govorganic-chemistry.org This allows for the introduction of diverse primary or secondary amines at that position.
Ullmann Condensation : A copper-catalyzed reaction that can be used to form C-O, C-S, or C-N bonds, providing an alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org
The nitro group also adds significant synthetic utility. It is a strong electron-withdrawing group that can influence the reactivity of its parent aromatic ring. More importantly, it can be readily reduced to an amino group (-NH2). This newly formed amine can then participate in a host of subsequent reactions, such as diazotization or acylation, further expanding the molecular complexity.
The table below summarizes the potential synthetic transformations involving this compound.
| Functional Group | Reaction Type | Potential Product Class | Description |
| Aryl Iodide (C-I) | Intramolecular Cyclization | Phenanthridines | Formation of a new ring system via an intramolecular C-C bond formation, often catalyzed by palladium. |
| Aryl Iodide (C-I) | Buchwald-Hartwig Amination | Substituted Di-phenylamines | Palladium-catalyzed cross-coupling with an amine to form a new C-N bond. nih.govyoutube.com |
| Aryl Iodide (C-I) | Ullmann Condensation | Diaryl Ethers, Thioethers, Amines | Copper-catalyzed cross-coupling with alcohols, thiols, or amines. wikipedia.org |
| Nitro Group (-NO2) | Reduction | Anilines | Conversion of the nitro group to a primary amine, which can be used for further functionalization. |
Applications in Materials Science
The structural characteristics of this compound lend themselves to applications in materials science, particularly in the realm of crystal engineering and supramolecular chemistry.
While specific studies detailing the use of this compound as an organic semiconductor are not prominent, compounds containing nitroaromatic and amide functionalities are of interest in materials science. The electron-withdrawing nature of the nitro group can impart electron-accepting properties to the molecule, a key characteristic for n-type organic semiconductors. The extended π-conjugated system across the two aromatic rings connected by the amide linker is a prerequisite for charge transport. Further research would be required to evaluate its charge mobility, energy levels, and suitability for devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
The ability of this compound to form well-defined three-dimensional structures through non-covalent interactions makes it a prime candidate for studies in crystal engineering. Research has shown that isomeric N-(iodophenyl)nitrobenzamides form distinct three-dimensional framework structures. iucr.org
In the specific case of this compound, the supramolecular architecture is constructed through a combination of hydrogen bonds. iucr.org The crystal structure is primarily stabilized by one N—H···O hydrogen bond and two C—H···O hydrogen bonds. iucr.org Interestingly, unlike some of its isomers, such as N-(2-iodophenyl)-3-nitrobenzamide, the structure of this compound does not feature short iodo···oxygen (I···O) contacts. iucr.org This highlights how subtle changes in substituent position can dramatically alter the intermolecular packing and the resulting crystalline framework.
The table below summarizes key structural features based on crystallographic studies.
| Compound | Key Intermolecular Interactions | Iodo···Oxygen Contacts | Resulting Structure |
| This compound | One N—H···O hydrogen bond, Two C—H···O hydrogen bonds iucr.org | Absent iucr.org | 3D framework iucr.org |
| N-(2-iodophenyl)-3-nitrobenzamide | N—H···O and C—H···O hydrogen bonds, Two-centre iodo···carbonyl interaction iucr.org | Present iucr.org | 3D framework iucr.org |
Role in Catalysis as a Ligand or Precursor
In the field of catalysis, this compound is more frequently encountered as a substrate for catalytic reactions rather than as a ligand itself. Its utility in palladium- and copper-catalyzed cross-coupling reactions is a clear example of its role as a substrate. nih.govwikipedia.org
However, one could speculate on its potential to act as a ligand for a metal center. The amide oxygen, the oxygen atoms of the nitro group, and even the iodine atom possess lone pairs of electrons that could coordinate to a metal. Such a molecule could potentially act as a multidentate ligand. However, this application is not well-documented in scientific literature, and its effectiveness would depend on the electronic and steric properties of the resulting metal complex.
Development of Chemical Probes for Reaction Monitoring
Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. rjpbr.com While there are no specific reports of this compound being employed as a chemical probe for reaction monitoring, its structure contains a strong chromophore in the 4-nitrophenyl group.
This chromophoric character means the compound strongly absorbs UV-Visible light. The electronic properties of this chromophore are sensitive to the chemical environment. For example, if the nitro group were to be reduced during a reaction, it would lead to a significant change in the molecule's absorption spectrum (a color change), which could be monitored spectroscopically to track the reaction's progress in real-time. This potential application remains to be explored.
Analytical Chemistry Applications
In analytical chemistry, this compound could potentially serve as a reference standard. As a stable, crystalline solid with a well-defined molecular weight, it can be used to calibrate analytical instruments or as a standard in quantitative analyses using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
Its use as a derivatizing agent is less likely. Derivatizing agents are typically highly reactive compounds used to modify an analyte to make it more suitable for analysis (e.g., more volatile for Gas Chromatography or more easily ionizable for Mass Spectrometry). While the precursors to this compound, such as 4-nitrobenzoyl chloride, are used for derivatization, the final amide product is generally too stable to serve this function effectively.
Future Research Directions and Emerging Challenges in N 2 Iodophenyl 4 Nitrobenzamide Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical synthesis of N-(2-iodophenyl)-4-nitrobenzamide typically involves the acylation of 2-iodoaniline (B362364) with 4-nitrobenzoyl chloride. While effective, future research will likely focus on developing more atom-economical and environmentally benign synthetic routes.
One promising avenue is the exploration of direct amidation reactions that bypass the need for pre-activated carboxylic acid derivatives. acs.orgnih.gov Catalytic systems based on boronic acids or other Lewis acids could facilitate the direct coupling of 2-iodoaniline and 4-nitrobenzoic acid. acs.orgacs.org The development of robust catalysts that can tolerate the functionalities present in both coupling partners will be a key challenge. mdpi.comresearchgate.net
Furthermore, one-pot syntheses starting from nitroarenes represent a highly attractive strategy. acs.orgnih.gov A potential route could involve the in situ reduction of a dinitroarene precursor, followed by a selective acylation. For instance, a process could be envisioned where 1-iodo-2-nitrobenzene (B31338) is first partially reduced to 2-iodoaniline and then reacted with a 4-nitrobenzoyl synthon in the same pot. A two-step, one-pot protocol has been reported for the conversion of nitro-arenes directly to N-aryl amides using trichlorosilane (B8805176) for the reduction and an anhydride (B1165640) for the acylation. nih.gov
The development of novel catalytic systems will be central to advancing the synthesis of this compound and its derivatives. While palladium-catalyzed cross-coupling reactions are well-established for forming C-N bonds, exploring catalysts based on more abundant and less expensive metals like copper or iron is a key area of future research. acs.org For instance, an iron-mediated method for the synthesis of N-aryl amides from nitroarenes and acyl chlorides has been developed, offering a greener alternative to traditional methods. acs.org Computational studies can play a crucial role in the design of new ligands that enhance the efficiency and selectivity of these catalytic systems. nih.govnih.govmit.edu
| Synthetic Strategy | Potential Precursors | Key Challenges | Relevant Catalyst Classes |
| Direct Amidation | 2-Iodoaniline, 4-Nitrobenzoic Acid | Catalyst tolerance to iodide and nitro groups, water removal. | Boronic acids, Zirconium catalysts. acs.orgresearchgate.net |
| One-Pot Synthesis from Nitroarenes | 1-Iodo-2-nitrobenzene, 4-Nitrobenzoyl chloride | Selective reduction, controlling side reactions. | Iron, Nickel, or Rhodium catalysts. acs.org |
| Novel Catalytic C-N Coupling | 2-Iodoaniline, 4-Nitrobenzoyl Halide | Catalyst cost and toxicity, ligand design. | Copper, Iron, Gold catalysts. acs.orgresearchgate.net |
Investigation of Unexplored Reaction Modalities of the Iodide and Nitro Groups
The true synthetic potential of this compound lies in the selective and sequential functionalization of its iodide and nitro groups. Future research will undoubtedly focus on unlocking the full range of reactivity of these two handles.
The aryl iodide is a prime site for a variety of cross-coupling reactions , including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govlibretexts.org While these reactions are well-established, their application to a substrate as complex as this compound, particularly in the presence of a reducible nitro group, presents challenges in terms of chemoselectivity. Future work will involve the development of catalytic systems that can operate under mild conditions to avoid unwanted side reactions.
A particularly exciting area of future research is the use of the ortho-iodo substituent to direct intramolecular cyclization reactions . nih.govacs.orgorganic-chemistry.org For example, following a Sonogashira coupling with a terminal alkyne, an intramolecular cyclization could lead to the formation of functionalized indole (B1671886) derivatives. Similarly, a Heck reaction with an alkene could be followed by an intramolecular C-H activation to generate complex polycyclic systems. A photochemical approach for a cyclization/alkylation sequence of bicyclo[1.1.0]butane-containing o-iodoanilides has been reported, suggesting the potential for light-induced transformations. acs.org
The nitro group offers a plethora of transformation possibilities. acs.orgnih.govmasterorganicchemistry.com Its reduction to an amine is a fundamental transformation that would yield N-(2-iodophenyl)-4-aminobenzamide, a valuable building block for further derivatization. nih.govresearchgate.net The challenge lies in achieving selective reduction of the nitro group without affecting the aryl iodide. researchgate.net
Beyond simple reduction, the nitro group can participate in more complex tandem reactions . acs.orgnih.gov For example, its reduction to a nitroso or hydroxylamine (B1172632) intermediate could be followed by an in situ cycloaddition or condensation reaction. acs.orgnih.gov Such strategies could provide rapid access to novel heterocyclic scaffolds. The versatility of the nitro group is highlighted by its ability to act as a leaving group in nucleophilic aromatic substitution reactions or to activate adjacent positions towards nucleophilic attack. nih.gov
| Functional Group | Potential Reaction Type | Potential Products | Key Challenges |
| Aryl Iodide | Suzuki Coupling | Biaryl derivatives | Chemoselectivity in the presence of the nitro group. |
| Aryl Iodide | Sonogashira Coupling & Cyclization | Indole derivatives | Catalyst stability and lifetime. |
| Aryl Iodide | Heck Reaction & Cyclization | Polycyclic aromatic compounds | Controlling regioselectivity in the cyclization step. |
| Nitro Group | Selective Reduction | N-(2-iodophenyl)-4-aminobenzamide | Avoiding hydrodeiodination. researchgate.net |
| Nitro Group | Tandem Reduction/Cyclization | Heterocyclic compounds | Trapping of reactive intermediates. acs.orgnih.gov |
| Nitro Group | Nucleophilic Aromatic Substitution | Ether or amine derivatives | Harsh reaction conditions may be required. |
Advanced in situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic pathways and complex reaction sequences described above, a deep mechanistic understanding is crucial. Advanced in situ spectroscopic techniques will be indispensable tools for real-time reaction monitoring, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the conversion of functional groups, such as the disappearance of the nitro group signal and the appearance of an amine signal during a reduction reaction. nih.govacs.org These techniques are particularly powerful when coupled with fiber-optic probes, enabling monitoring in harsh reaction environments.
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information and can be used to track the formation of products and byproducts over time. In situ NMR has been used to monitor the progress of catalytic reactions, providing insights into catalyst resting states and turnover-limiting steps. acs.org
For reactions involving organometallic catalysts, techniques like X-ray absorption spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the metal center, helping to elucidate the catalytic cycle. The use of nanogap-enhanced Raman scattering (SERS) with palladium nanocube dimers has been shown to enable in situ monitoring of Suzuki-Miyaura cross-coupling reactions. nih.gov
The data generated from these in situ techniques will be invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of unwanted side products.
| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |
| In situ FTIR/Raman | Functional group conversion, reaction kinetics. | Monitoring the reduction of the nitro group or the progress of amidation. nih.govacs.org |
| In situ NMR | Structural elucidation of intermediates and products. | Identifying intermediates in tandem reactions, studying catalyst-substrate interactions. acs.org |
| In situ XAS | Oxidation state and coordination environment of metal catalysts. | Elucidating the mechanism of palladium- or copper-catalyzed cross-coupling reactions. |
| SERS | Surface-adsorbed species, reaction kinetics on catalyst surfaces. | Studying heterogeneous catalytic reactions involving this compound. nih.gov |
Integration with Flow Chemistry and Electrochemistry for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound and its derivatives, flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and sustainability.
Flow chemistry , with its excellent heat and mass transfer, allows for the safe handling of highly reactive intermediates and exothermic reactions. nih.gov The synthesis of this compound could be performed in a continuous flow reactor, enabling precise control over reaction parameters and facilitating process automation. This would be particularly beneficial for reactions involving hazardous reagents or unstable intermediates. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the sustainability of the process by allowing for catalyst recycling and simplifying product purification.
Electrochemistry provides a powerful tool for conducting redox reactions without the need for stoichiometric chemical oxidants or reductants. rsc.orgacs.org The selective reduction of the nitro group in this compound to an amine could potentially be achieved electrochemically, avoiding the use of metal hydrides or catalytic hydrogenation. acs.org Similarly, the iodide group could be activated electrochemically to participate in coupling reactions. A significant challenge in electrochemical synthesis is the scalability of the process, which requires careful reactor design and optimization of electrode materials and electrolyte composition. acs.orgnih.govprimescholars.com
The integration of flow chemistry and electrochemistry could lead to highly efficient and automated synthetic platforms for the production of a library of compounds based on the this compound scaffold.
| Technology | Advantages for this compound Chemistry | Emerging Challenges |
| Flow Chemistry | Enhanced safety, precise process control, easy automation and scale-up. nih.gov | Clogging of reactors, catalyst leaching, integration of in-line analytics. |
| Electrochemistry | Avoidance of stoichiometric redox reagents, mild reaction conditions. rsc.org | Electrode passivation, low conductivity of organic media, scalability. acs.orgacs.orgnih.gov |
| Integrated Flow Electrochemistry | Synergistic benefits of both technologies, potential for fully automated synthesis. | Reactor design, integration of electrodes and flow channels, process optimization. |
Predictive Modeling of Complex Supramolecular Architectures
The this compound molecule possesses several features that suggest a propensity for forming ordered supramolecular assemblies . The amide group is a classic hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking interactions. The nitro group can also act as a hydrogen bond acceptor. researchgate.netnih.gov Understanding and predicting how these molecules self-assemble is a fascinating and challenging area of future research.
Computational modeling will be a key tool for exploring the potential supramolecular structures formed by this compound and its derivatives. nih.govmdpi.comcompamed-tradefair.com Molecular dynamics simulations can be used to predict the most stable packing arrangements in the solid state, as well as the aggregation behavior in solution. Quantum mechanical calculations can provide insights into the strength and nature of the intermolecular interactions driving the self-assembly process.
Machine learning is an emerging tool that can be used to predict supramolecular structures from molecular descriptors. research-in-bavaria.dersc.org By training models on large datasets of known crystal structures, it may become possible to predict the crystal packing of new molecules like this compound with a high degree of accuracy. This predictive capability would be invaluable for the rational design of materials with desired properties, such as specific crystal morphologies or porosities.
The crystal structure of related compounds, such as 4-chloro-2-iodoaniline, reveals the presence of N-H···N hydrogen bonding and halogen-halogen interactions, which could also play a role in the supramolecular assembly of this compound. nih.gov Similarly, studies on the supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides show the formation of complex hydrogen-bonded networks. nih.gov
The ability to predict and control the supramolecular architecture of this compound and its derivatives could open up new applications in areas such as crystal engineering, materials science, and drug delivery.
| Modeling Technique | Predicted Properties | Potential Applications |
| Molecular Dynamics | Crystal packing, aggregation in solution. | Polymorph prediction, understanding solubility. |
| Quantum Mechanics | Intermolecular interaction energies. | Rationalizing observed crystal structures, guiding the design of new self-assembling molecules. |
| Machine Learning | Crystal structure prediction from molecular formula. research-in-bavaria.dersc.org | High-throughput screening of potential crystal structures, accelerating materials discovery. |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-iodophenyl)-4-nitrobenzamide?
The compound is typically synthesized via the Schotten–Baumann reaction, where 4-nitrobenzoyl chloride reacts with 2-iodophenylamine in dichloromethane (DCM) with triethylamine as a base . Key steps include:
- Reagent ratios : Equimolar amounts of acyl chloride and amine.
- Workup : Sequential washing with HCl, Na₂CO₃, and brine to remove byproducts.
- Purification : Short-column chromatography using neutral Al₂O₃ yields >90% purity.
- Yield optimization : Excess base (1.5 mmol) ensures complete acylation .
Q. What spectroscopic methods are essential for characterizing this compound?
Standard characterization includes:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 8.3–7.2 ppm) and carbonyl groups (δ ~165 ppm). DMSO-d₆ is preferred for solubility .
- HRMS : Fragmentation patterns (e.g., m/z 150 for nitrobenzylidyne oxonium cation) confirm structural integrity .
- UV-Vis : Absorbance peaks at ~239 nm and 290 nm indicate π→π* transitions in nitroaromatic systems .
Q. How does the iodine substituent influence solubility and reactivity?
The bulky iodine atom increases hydrophobicity, necessitating polar aprotic solvents (e.g., DCM, THF) for reactions. Its electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the nitro group’s para position. Solubility in aqueous buffers is poor, requiring DMSO for biological assays .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural validation?
Discrepancies between expected and observed shifts often arise from:
- Rotamers : Amide bond rigidity may split signals; variable-temperature NMR (e.g., 298–323 K) can coalesce peaks .
- Residual solvents : DMSO-d₅ in DMSO-d₆ may obscure signals; use high-purity deuterated solvents.
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous confirmation .
Q. What strategies optimize reaction yields when steric hindrance from iodine limits acylation?
- Solvent selection : Replace DCM with THF to enhance nucleophilicity of the amine.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
Q. How can computational methods predict biological targets for this compound?
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries; iodine’s van der Waals radius enhances binding to hydrophobic pockets.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What mechanisms explain the compound’s potential anticancer activity in vitro?
- ROS induction : Nitro group reduction generates reactive oxygen species (ROS), triggering apoptosis in cancer cells. Validate via DCFH-DA fluorescence assays .
- Topoisomerase inhibition : Competitive binding assays (e.g., plasmid relaxation) quantify IC₅₀ values .
- Caspase activation : Western blotting for cleaved caspase-3/7 in treated cell lines .
Q. How do crystallographic data refine structural details of this compound?
Q. What experimental designs validate the compound’s metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat); LC-MS/MS quantifies parent compound depletion.
- CYP450 inhibition : Fluorescent probes (e.g., Vivid® assays) screen for interactions with CYP3A4/2D6 .
- Plasma stability : Monitor degradation in rat plasma at 37°C over 24 hours .
Data Analysis & Contradictions
Q. How should researchers interpret unexpected HRMS fragmentation pathways?
Unexpected ions (e.g., m/z 103 in ) arise from:
- Amide bond cleavage : Pathway 1 yields (4-nitrobenzylidyne)oxonium (m/z 150), while Pathway 2 produces 4-nitrobenzamidic cation (m/z 167) .
- Rearrangements : ESI-MS may induce N-rearrangements with NO• radical loss (Δm = -30 Da) .
- Validation : Compare with isotopic patterns and MS/MS libraries for nitroaromatics .
Q. What statistical approaches resolve inconsistencies in biological assay replicates?
- ANOVA : Identify batch effects (e.g., cell passage number).
- Grubbs’ test : Remove outliers in dose-response curves (n ≥ 3).
- EC₅₀ confidence intervals : Bootstrap resampling (10,000 iterations) refines potency estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
